Cas no 2011081-06-2 (4-(methoxymethyl)oxolan-3-ol)

4-(methoxymethyl)oxolan-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-(methoxymethyl)oxolan-3-ol
- 2011081-06-2
- SCHEMBL24615820
- EN300-1635891
-
- Inchi: 1S/C6H12O3/c1-8-2-5-3-9-4-6(5)7/h5-7H,2-4H2,1H3
- InChI Key: JQAYHTGWMHAOMY-UHFFFAOYSA-N
- SMILES: O1CC(C(COC)C1)O
Computed Properties
- Exact Mass: 132.078644241g/mol
- Monoisotopic Mass: 132.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 84.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 38.7Ų
4-(methoxymethyl)oxolan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635891-2.5g |
4-(methoxymethyl)oxolan-3-ol |
2011081-06-2 | 2.5g |
$2408.0 | 2023-06-04 | ||
Enamine | EN300-1635891-0.05g |
4-(methoxymethyl)oxolan-3-ol |
2011081-06-2 | 0.05g |
$1032.0 | 2023-06-04 | ||
Enamine | EN300-1635891-0.25g |
4-(methoxymethyl)oxolan-3-ol |
2011081-06-2 | 0.25g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1635891-2500mg |
4-(methoxymethyl)oxolan-3-ol |
2011081-06-2 | 2500mg |
$1650.0 | 2023-09-22 | ||
Enamine | EN300-1635891-250mg |
4-(methoxymethyl)oxolan-3-ol |
2011081-06-2 | 250mg |
$774.0 | 2023-09-22 | ||
Enamine | EN300-1635891-1000mg |
4-(methoxymethyl)oxolan-3-ol |
2011081-06-2 | 1000mg |
$842.0 | 2023-09-22 | ||
Enamine | EN300-1635891-500mg |
4-(methoxymethyl)oxolan-3-ol |
2011081-06-2 | 500mg |
$809.0 | 2023-09-22 | ||
Enamine | EN300-1635891-0.5g |
4-(methoxymethyl)oxolan-3-ol |
2011081-06-2 | 0.5g |
$1180.0 | 2023-06-04 | ||
Enamine | EN300-1635891-10.0g |
4-(methoxymethyl)oxolan-3-ol |
2011081-06-2 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1635891-10000mg |
4-(methoxymethyl)oxolan-3-ol |
2011081-06-2 | 10000mg |
$3622.0 | 2023-09-22 |
4-(methoxymethyl)oxolan-3-ol Related Literature
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on 4-(methoxymethyl)oxolan-3-ol
Recent Advances in the Study of 4-(Methoxymethyl)oxolan-3-ol (CAS: 2011081-06-2) in Chemical Biology and Pharmaceutical Research
The compound 4-(methoxymethyl)oxolan-3-ol (CAS: 2011081-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.
Recent studies have focused on the synthesis and optimization of 4-(methoxymethyl)oxolan-3-ol, with particular emphasis on its stereochemistry and functional group interactions. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to elucidate its molecular structure and confirm its purity. These efforts have laid the groundwork for further exploration of its biological activities.
In terms of biological activity, preliminary in vitro studies have demonstrated that 4-(methoxymethyl)oxolan-3-ol exhibits promising inhibitory effects on specific enzymatic targets involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed significant activity against cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for developing novel anti-inflammatory agents.
Furthermore, computational modeling and molecular docking studies have provided insights into the binding interactions between 4-(methoxymethyl)oxolan-3-ol and its target proteins. These simulations have identified key amino acid residues involved in the binding process, which could inform the design of more potent derivatives. Such approaches highlight the compound's versatility and its potential for structure-activity relationship (SAR) studies.
Another area of interest is the compound's potential application in prodrug development. Due to its methoxymethyl group, 4-(methoxymethyl)oxolan-3-ol can serve as a prodrug moiety, enhancing the bioavailability of active pharmaceutical ingredients (APIs). Recent patents have explored its use in improving the solubility and stability of poorly water-soluble drugs, which could address significant challenges in drug formulation.
Despite these promising findings, challenges remain in the clinical translation of 4-(methoxymethyl)oxolan-3-ol. Issues such as metabolic stability, toxicity profiles, and scalability of synthesis need to be addressed in future studies. Ongoing research is focusing on optimizing the compound's pharmacokinetic properties and evaluating its efficacy in animal models of disease.
In conclusion, 4-(methoxymethyl)oxolan-3-ol represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. Continued research efforts will be essential to unlock its full therapeutic potential and translate these findings into clinical applications.
2011081-06-2 (4-(methoxymethyl)oxolan-3-ol) Related Products
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)




